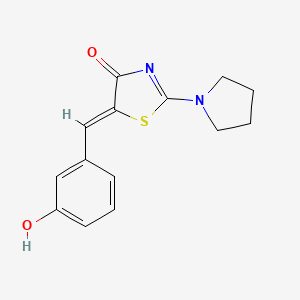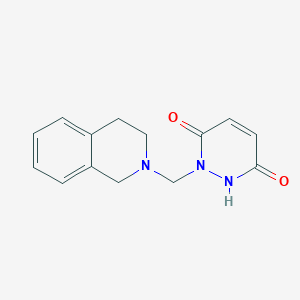![molecular formula C12H16BrNO4S B5547534 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)
4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine” is a structurally complex molecule that may have diverse applications in chemical synthesis and pharmaceutical research. The molecule consists of a bromo-methoxy-methylphenyl group attached to a sulfonyl morpholine structure, indicating a potential for varied chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related morpholine compounds involves cyclization reactions, reductions, and acidifications. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine demonstrates a method involving cyclization and divergent synthetic strategies, yielding a significant 62.3% (Tan Bin, 2011).
Molecular Structure Analysis
The structural analysis of morpholine derivatives, such as the 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, provides insights into the molecular configuration and the dihedral angles between different moieties in the compound, which could be similar in our compound of interest (Duan et al., 2014).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, such as palladium-catalyzed coupling reactions, demonstrating the chemical versatility of these compounds. The synthesis and modification of p-bromophenyl methyl sulfoximine through substitution reactions and imination highlight the potential for diverse chemical transformations (G. Y. Cho et al., 2005).
Physical Properties Analysis
The physical properties of morpholine derivatives can be inferred from compounds like N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine, where NMR spectra provide information on the chemical environment of protons and carbons in the molecule, indicative of its physical characteristics (A. Singh et al., 2000).
Chemical Properties Analysis
The chemical properties of morpholine derivatives can be explored through their reactivity, such as the synthesis of sulfonamide derivatives through electrochemical methods, indicating the potential for creating diverse chemical functionalities (Hadi Beiginejad & D. Nematollahi, 2014).
Applications De Recherche Scientifique
Antimicrobial and Modulating Activity : Oliveira et al. (2015) in their study published in the "Saudi Journal of Biological Sciences" explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine. This compound is known for its effectiveness against standard and multi-resistant strains of various microorganisms including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The study highlighted its potential in enhancing the effectiveness of other antibiotics, particularly against Pseudomonas aeruginosa, suggesting its role in addressing antibiotic resistance issues (Oliveira et al., 2015).
Synthesis and Toxicity of Ionic Liquids : Pernak et al. (2011) in "Green Chemistry" investigated the synthesis of morpholinium ionic liquids, including variants of 4-benzyl-4-methylmorpholinium salts. Their research focused on evaluating the physicochemical properties, cytotoxicity, and biodegradability of these compounds. This study is significant for understanding the environmental and biological impact of morpholinium-based compounds (Pernak et al., 2011).
Hydrogen Sulfide–Releasing Molecule : A study by Li et al. (2008) in "Circulation" explored a water-soluble hydrogen sulfide–releasing molecule, morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137), for its cardiovascular applications. The research demonstrated the potential of this compound in vasodilation and its antihypertensive activity, which could have significant implications in cardiovascular disease treatments (Li et al., 2008).
Synthesis of Morpholine Derivatives : Bin (2011) discussed the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, providing insights into the synthetic pathways and structural characterization of morpholine derivatives. This research is relevant for developing new morpholine-based compounds with potential applications in various fields (Bin, 2011).
Antioxidant Activity of Bromophenols : Li et al. (2011) in the "Journal of Agricultural and Food Chemistry" isolated and characterized bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. This study is relevant for understanding the natural sources and potential health benefits of bromophenol derivatives, which could include compounds similar to 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine (Li et al., 2011).
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Mécanisme D'action
Action Environment
The action, efficacy, and stability of 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other compounds, and specific conditions within the biological environment.
Propriétés
IUPAC Name |
4-(4-bromo-5-methoxy-2-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-9-7-10(13)11(17-2)8-12(9)19(15,16)14-3-5-18-6-4-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJZZKWYLNECON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)
![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)
![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)
![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)